molecular formula C26H18N2O2 B10875147 2-[(E)-2-(4-hydroxyphenyl)ethenyl]-3-(naphthalen-2-yl)quinazolin-4(3H)-one

2-[(E)-2-(4-hydroxyphenyl)ethenyl]-3-(naphthalen-2-yl)quinazolin-4(3H)-one

Cat. No.: B10875147
M. Wt: 390.4 g/mol
InChI Key: WYYDUSCTMRDKAU-LFIBNONCSA-N
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Description

2-(4-HYDROXYSTYRYL)-3-(2-NAPHTHYL)-4(3H)-QUINAZOLINONE is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a quinazolinone core substituted with a 4-hydroxystyryl group and a 2-naphthyl group, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-HYDROXYSTYRYL)-3-(2-NAPHTHYL)-4(3H)-QUINAZOLINONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: This can be achieved by the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the 4-HYDROXYSTYRYL Group: This step often involves a Heck reaction, where a styryl halide reacts with the quinazolinone core in the presence of a palladium catalyst.

    Attachment of the 2-NAPHTHYL Group: This can be accomplished through a Friedel-Crafts acylation reaction, where the quinazolinone core is reacted with a naphthyl acyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-HYDROXYSTYRYL)-3-(2-NAPHTHYL)-4(3H)-QUINAZOLINONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bonds in the styryl and naphthyl groups can be reduced to single bonds.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of quinazolinone derivatives with ketone or aldehyde functionalities.

    Reduction: Formation of fully saturated quinazolinone derivatives.

    Substitution: Formation of quinazolinone derivatives with various substituted groups at the hydroxyl position.

Scientific Research Applications

2-(4-HYDROXYSTYRYL)-3-(2-NAPHTHYL)-4(3H)-QUINAZOLINONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-HYDROXYSTYRYL)-3-(2-NAPHTHYL)-4(3H)-QUINAZOLINONE is not fully understood, but it is believed to interact with specific molecular targets and pathways. The hydroxyl and naphthyl groups may play a role in binding to biological macromolecules, while the quinazolinone core may be involved in modulating enzymatic activities or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-HYDROXYPHENYL)-3-(2-NAPHTHYL)-4(3H)-QUINAZOLINONE
  • 2-(4-METHOXYSTYRYL)-3-(2-NAPHTHYL)-4(3H)-QUINAZOLINONE
  • 2-(4-HYDROXYSTYRYL)-3-(1-NAPHTHYL)-4(3H)-QUINAZOLINONE

Uniqueness

2-(4-HYDROXYSTYRYL)-3-(2-NAPHTHYL)-4(3H)-QUINAZOLINONE is unique due to the specific combination of the 4-hydroxystyryl and 2-naphthyl groups attached to the quinazolinone core

Properties

Molecular Formula

C26H18N2O2

Molecular Weight

390.4 g/mol

IUPAC Name

2-[(E)-2-(4-hydroxyphenyl)ethenyl]-3-naphthalen-2-ylquinazolin-4-one

InChI

InChI=1S/C26H18N2O2/c29-22-14-9-18(10-15-22)11-16-25-27-24-8-4-3-7-23(24)26(30)28(25)21-13-12-19-5-1-2-6-20(19)17-21/h1-17,29H/b16-11+

InChI Key

WYYDUSCTMRDKAU-LFIBNONCSA-N

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)N3C(=NC4=CC=CC=C4C3=O)/C=C/C5=CC=C(C=C5)O

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)N3C(=NC4=CC=CC=C4C3=O)C=CC5=CC=C(C=C5)O

Origin of Product

United States

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